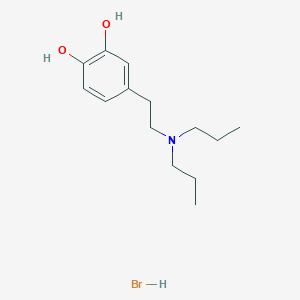
Dipropyldopamine hydrobromide
描述
N,N-二丙基多巴胺(氢溴酸盐)是一种化学化合物,其正式名称为 4-[2-(二丙基氨基)乙基]-1,2-苯二酚,一氢溴酸盐。它是一种多巴胺受体激动剂,这意味着它能与大脑中的多巴胺受体结合并激活它们。 这种化合物因其对多巴胺代谢的影响及其潜在的治疗应用而受到研究 .
准备方法
合成路线和反应条件: N,N-二丙基多巴胺(氢溴酸盐)的合成通常涉及在碱性条件下用丙基卤代烃对多巴胺进行烷基化。该反应在乙醇或二甲基亚砜 (DMSO) 等溶剂中进行,并使用氢氧化钠或碳酸钾等碱。 然后用氢溴酸处理产物,将其纯化并转化为其氢溴酸盐形式 .
工业生产方法: N,N-二丙基多巴胺(氢溴酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的严格控制,以确保高产率和纯度。 最终产物通常在受控条件下结晶并干燥,以获得稳定的固体形式 .
化学反应分析
反应类型: N,N-二丙基多巴胺(氢溴酸盐)会发生多种类型的化学反应,包括:
氧化: 该化合物可被氧化形成醌,醌是反应性中间体。
还原: 还原反应可以将该化合物还原回其母体胺。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
主要产物:
氧化: 醌和其他氧化衍生物。
还原: 还原的胺形式。
取代: 具有各种官能团的取代芳香族化合物.
科学研究应用
N,N-二丙基多巴胺(氢溴酸盐)具有广泛的科学研究应用:
化学: 用作模型化合物来研究多巴胺受体相互作用和合成途径。
生物学: 研究其对多巴胺代谢和神经传递的影响。
医学: 探讨其在治疗帕金森病和精神分裂症等神经系统疾病方面的潜在治疗应用。
作用机制
N,N-二丙基多巴胺(氢溴酸盐)通过与大脑中的多巴胺受体结合发挥作用,特别是 D1 和 D2 受体亚型。这种结合会激活受体,导致细胞内信号通路发生变化。 该化合物会降低边缘前脑和纹状体的二氢苯丙氨酸水平,以及降低大鼠纹状体的高香草酸水平 .
类似化合物:
溴隐亭: 另一种多巴胺受体激动剂,用于治疗帕金森病。
培高利特: 具有类似治疗应用的多巴胺受体激动剂。
利戈赖特: 一种具有多巴胺受体激动剂活性的化合物,用于研究.
独特性: N,N-二丙基多巴胺(氢溴酸盐)在多巴胺受体上的特异性结合亲和力和效力方面具有独特性。据显示,与其他多巴胺受体激动剂相比,它对多巴胺代谢和神经传递具有明显的影响。 它在动物模型中降低自发运动活性的能力进一步突出了其独特的药理学特性 .
相似化合物的比较
Bromocriptine: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Pergolide: A dopamine receptor agonist with similar therapeutic applications.
Lergotrile: A compound with dopamine receptor agonist activity used in research.
Uniqueness: N,N-Dipropyldopamine (hydrobromide) is unique in its specific binding affinity and efficacy at dopamine receptors. It has been shown to have distinct effects on dopamine metabolism and neurotransmission compared to other dopamine receptor agonists. Its ability to reduce spontaneous locomotor activity in animal models further highlights its unique pharmacological profile .
属性
IUPAC Name |
4-[2-(dipropylamino)ethyl]benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.BrH/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12;/h5-6,11,16-17H,3-4,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXMCYJNFHCJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474683 | |
| Record name | Dipropyldopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65273-66-7 | |
| Record name | Dipropyldopamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
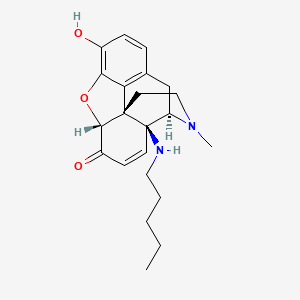
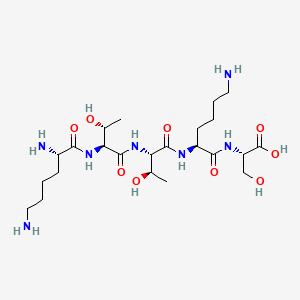

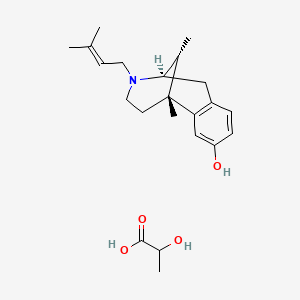


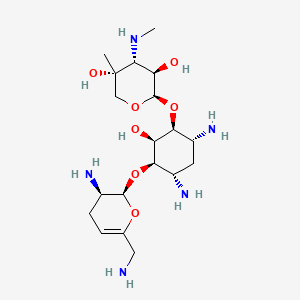

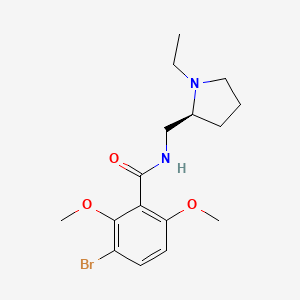
![4-[(2,5-Dihydroxyphenyl)methylamino]benzamide](/img/structure/B1679307.png)

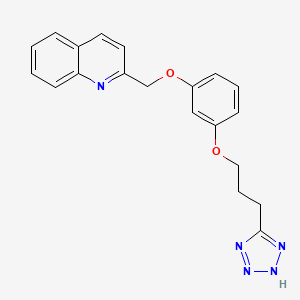
![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea](/img/structure/B1679314.png)

